molecular formula C7H5ClO3 B15147753 3-(5-Chlorofuran-2-yl)prop-2-enoic acid

3-(5-Chlorofuran-2-yl)prop-2-enoic acid

Cat. No.: B15147753
M. Wt: 172.56 g/mol
InChI Key: RVLDLKQBAJBUGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Chlorofuran-2-yl)prop-2-enoic acid is a chlorinated furan derivative featuring a propenoic acid moiety. The chlorine atom at the 5-position of the furan ring likely influences electronic properties, solubility, and reactivity. Such compounds are of interest in medicinal chemistry and materials science due to their conjugated systems and functional groups, which enable diverse interactions.

Properties

Molecular Formula

C7H5ClO3

Molecular Weight

172.56 g/mol

IUPAC Name

3-(5-chlorofuran-2-yl)prop-2-enoic acid

InChI

InChI=1S/C7H5ClO3/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)

InChI Key

RVLDLKQBAJBUGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Cl)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chlorofuran with acrylate derivatives under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of 3-(5-Chlorofuran-2-yl)prop-2-enoic acid may involve large-scale chlorination processes followed by esterification and hydrolysis steps. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorofuran-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted furans .

Scientific Research Applications

3-(5-Chlorofuran-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Chlorofuran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The chlorinated furan ring and the propenoic acid group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and cellular responses .

Comparison with Similar Compounds

Substituent Effects on Furan and Phenyl Rings

(a) Halogenated Analogs
  • Bromo-substituted analog: (2E)-3-(5-Bromofuran-2-yl)prop-2-enoic acid (C₇H₅BrO₃, molar mass 229.02 g/mol) replaces chlorine with bromine. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce electrophilic substitution reactivity but enhance lipophilicity. This could influence bioavailability in pharmaceutical contexts.
  • Chloro-trifluoromethyl-phenyl analog: 3-Amino-3-[5-(2-chloro-5-trifluoromethyl-phenyl)-furan-2-yl]-propionic acid introduces a trifluoromethyl group, a strong electron-withdrawing substituent. This enhances acidity of the propenoic acid group and may improve binding affinity in enzyme inhibition studies.
(b) Functional Group Modifications
  • Methoxycarbonyl-methyl analog: 3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid (C₁₀H₁₀O₅, molar mass 210.18 g/mol) incorporates ester and methyl groups. The methoxycarbonyl group increases steric bulk and may reduce aqueous solubility, while the ester functionality offers synthetic versatility for further derivatization.
  • Amino-substituted analog: 3-(4-Aminophenyl)prop-2-enoic acid (from Tibetan medicinal plant studies) features an amino group on the phenyl ring.

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
3-(5-Chlorofuran-2-yl)prop-2-enoic acid C₇H₅ClO₃ 172.57 5-Cl on furan Moderate acidity, planar structure
(2E)-3-(5-Bromofuran-2-yl)prop-2-enoic acid C₇H₅BrO₃ 229.02 5-Br on furan Higher lipophilicity
3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid C₁₀H₁₀O₅ 210.18 Methoxycarbonyl, methyl groups Reduced solubility, ester reactivity
3-Amino-3-[5-(2-chloro-5-trifluoromethyl-phenyl)-furan-2-yl]-propionic acid C₁₄H₁₀ClF₃NO₃ 363.68 CF₃, Cl on phenyl Enhanced acidity, strong electron withdrawal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.